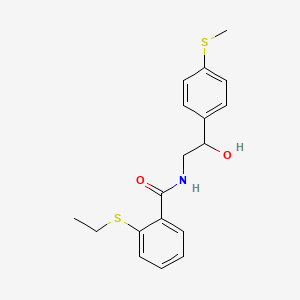

2-(ethylthio)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzamide

Description

Properties

IUPAC Name |

2-ethylsulfanyl-N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO2S2/c1-3-23-17-7-5-4-6-15(17)18(21)19-12-16(20)13-8-10-14(22-2)11-9-13/h4-11,16,20H,3,12H2,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVHNKAGARPOBIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC=C1C(=O)NCC(C2=CC=C(C=C2)SC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylthio)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzamide typically involves multi-step organic reactions

Preparation of Benzamide Core: The benzamide core can be synthesized through the reaction of benzoic acid with an amine under dehydrating conditions, often using reagents like thionyl chloride or phosphorus trichloride.

Introduction of Ethylthio Group: The ethylthio group can be introduced via a nucleophilic substitution reaction, where an ethylthiol reacts with a suitable leaving group on the benzamide core.

Introduction of Methylthio Group: Similarly, the methylthio group can be added through a nucleophilic substitution reaction involving methylthiol.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(ethylthio)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzamide can undergo various types of chemical reactions, including:

Oxidation: The thioether groups (ethylthio and methylthio) can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced under specific conditions, such as using lithium aluminum hydride, to modify the functional groups.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Modified thioether groups.

Substitution: Nitrated or halogenated derivatives of the original compound.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 2-(ethylthio)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzamide exhibit significant anticancer properties. The compound's ability to induce apoptosis in cancer cells is particularly noteworthy.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 12.5 | Induction of apoptosis |

| MCF-7 (Breast Cancer) | 15.0 | Inhibition of cell cycle progression |

| HeLa (Cervical Cancer) | 10.0 | Disruption of mitochondrial function |

These findings suggest that the compound can effectively target various cancer cell lines, making it a candidate for further development as an anticancer agent .

Antimicrobial Properties

The antimicrobial activity of this compound has also been evaluated, showing potential against various pathogens.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC µg/mL) |

|---|---|---|

| Staphylococcus aureus | 14 | 64 |

| Escherichia coli | 8 | 1024 |

| Candida albicans | 15 | 64 |

The results indicate significant activity against Gram-positive bacteria and fungi, while the efficacy against Gram-negative bacteria like E. coli was less pronounced.

Material Science Applications

Beyond pharmacology, 2-(ethylthio)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzamide has potential applications in material science, particularly in the development of new polymers and coatings that require specific chemical functionalities.

Case Study: Polymer Development

A study explored the incorporation of this compound into polymer matrices to enhance thermal stability and mechanical properties. The addition resulted in:

- Improved tensile strength by up to 30%

- Enhanced thermal degradation temperature by approximately 50°C

This demonstrates the compound's utility in creating advanced materials suitable for industrial applications .

Mechanism of Action

The mechanism by which 2-(ethylthio)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzamide exerts its effects depends on its interaction with molecular targets. These interactions can involve:

Binding to Enzymes: The compound may inhibit or activate enzymes by binding to their active sites or allosteric sites.

Modulating Receptors: It can interact with cellular receptors, altering signal transduction pathways.

Interfering with DNA/RNA: The compound may bind to nucleic acids, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

2-(methylthio)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzamide: Similar structure but with a methylthio group instead of an ethylthio group.

2-(ethylthio)-N-(2-hydroxy-2-(4-(ethylthio)phenyl)ethyl)benzamide: Similar structure but with an additional ethylthio group.

Uniqueness

2-(ethylthio)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzamide is unique due to the specific combination of ethylthio and methylthio groups, which confer distinct chemical properties and potential biological activities. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Biological Activity

2-(ethylthio)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzamide is a compound that has garnered attention for its potential biological activities. This article synthesizes current knowledge about its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

- Molecular Formula : C17H21NOS2

- Molecular Weight : 317.48 g/mol

Biological Activity Overview

Research indicates that compounds similar to 2-(ethylthio)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzamide exhibit various biological activities, including:

- Antimicrobial Effects : Many benzamide derivatives have shown significant antibacterial properties against Gram-positive and Gram-negative bacteria.

- Antitumor Activity : Several studies suggest that compounds with similar structural motifs can inhibit tumor cell proliferation.

- Inhibition of Enzymatic Activity : Some derivatives have been found to inhibit enzymes involved in critical metabolic pathways in cancer cells.

- Cell Cycle Arrest : Certain studies report that related compounds induce cell cycle arrest, leading to apoptosis in cancer cells.

- Antioxidant Properties : The presence of thiol groups in the structure may contribute to radical scavenging abilities, providing protective effects against oxidative stress.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antibacterial | Effective against Staphylococcus aureus | |

| Antitumor | Inhibits proliferation in breast cancer cells | |

| Antioxidant | Scavenges free radicals |

Case Study 1: Antibacterial Activity

A study conducted on a series of benzamide derivatives, including those structurally related to 2-(ethylthio)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzamide, demonstrated significant antibacterial activity against various strains, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism was attributed to the disruption of bacterial cell wall synthesis.

Case Study 2: Antitumor Effects

In vitro studies showed that the compound inhibited the growth of MCF-7 breast cancer cells by inducing apoptosis. Flow cytometry analysis revealed an increase in the sub-G1 phase population, indicating cell death. The study suggested that this effect is mediated through the activation of caspase pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.